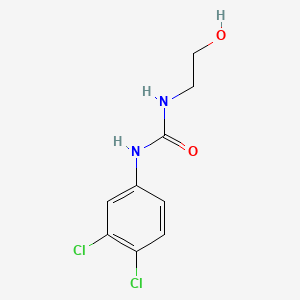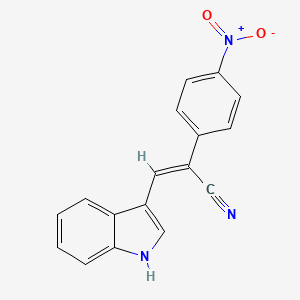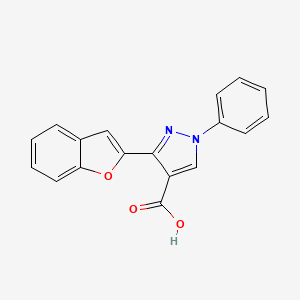
N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel small molecule inhibitor of TYK2 and JAK1. It is currently being studied as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
BMS-986165 works by inhibiting TYK2 and JAK1, which are enzymes involved in the signaling pathways that lead to inflammation. By blocking these enzymes, BMS-986165 reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, it has demonstrated efficacy in treating psoriasis and other autoimmune diseases. BMS-986165 has also been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986165 is its specificity for TYK2 and JAK1, which reduces the risk of off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may limit its efficacy in some settings.
Future Directions
There are several future directions for research on BMS-986165. One area of interest is the potential use of BMS-986165 in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more potent and longer-lasting inhibitors of TYK2 and JAK1, which may lead to improved efficacy in treating autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of BMS-986165 and its potential for use in other disease settings.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromo-3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(methylsulfonyl)glycine to form the intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Scientific Research Applications
BMS-986165 has been the subject of several scientific studies, including preclinical and clinical trials. In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, BMS-986165 has demonstrated efficacy in treating psoriasis and is currently being studied for other autoimmune diseases.
properties
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-8-6-9(4-5-10(8)12)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPVSXKWIPAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)



